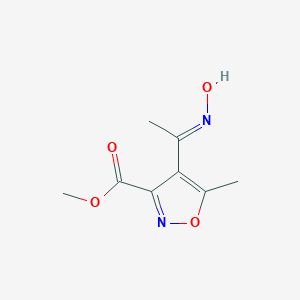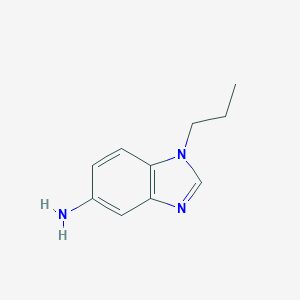
1-Propyl-1H-benzoimidazol-5-ylamine
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 1-Propyl-1H-benzoimidazol-5-ylamine, often involves reactions such as cyclocondensation, Schiff base reactions, and reactions with various reagents and catalysts. For instance, some derivatives have been synthesized using bromoacetone, hydroxylamine, and haloalkane or benzyl halide (Zhou, Li, Zhang, & Jiang, 2013).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often elucidated using techniques like X-ray diffraction analysis. The benzimidazole ring system typically exhibits strong conjugative effects and may have intramolecular hydrogen bonding interactions influencing molecular conformations (Benvenuti et al., 1995).
Chemical Reactions and Properties
Benzimidazole derivatives participate in a variety of chemical reactions, including cyclocondensation, ketonization, and oxidative cyclization. They can also form complexes with various reagents, indicating versatile reactivity and potential for forming diverse chemical structures (Selvaraju et al., 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives like 1-Propyl-1H-benzoimidazol-5-ylamine include absorption and emission characteristics, which can be influenced by substituents on the benzimidazole ring. Spectroscopic techniques are commonly used for their analysis (Ge et al., 2014).
Chemical Properties Analysis
Chemically, benzimidazole derivatives exhibit a range of properties including antimicrobial and antifungal activities. Their reactivity can be tailored by substituting different groups on the benzimidazole ring, which affects their chemical behavior and potential applications (Desai, Pandya, & Vaja, 2017).
Scientific Research Applications
Antimicrobial and Genotoxic Properties : Benvenuti et al. (1997) synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Their study provides insights into the potential use of these compounds in combating microbial infections (Benvenuti et al., 1997).
Antihypertensive Activity : Sharma et al. (2010) focused on synthesizing 1H-benzoimidazol-5-ylamine derivatives with potent antihypertensive effects, highlighting their potential application in treating hypertension (Sharma et al., 2010).
Antimicrobial Activity of Heterocyclic Compounds : Desai et al. (2017) synthesized compounds bearing benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. This research underlines the antimicrobial potential of these compounds (Desai et al., 2017).
Antimicrobial Activities of Sulfamoyl and Pyrrole Derivatives : A study by El-Meguid (2014) aimed to create new compounds with benzimidazole moiety incorporated into different amino acids, sulfamoyl, and/or pyrrole analogues, and to evaluate their antimicrobial activities (El-Meguid, 2014).
Antifungal Activity : Zhou et al. (2013) synthesized 1H-benzoimidazol-1-yl propan-2-one oxime-ethers with morpholine moiety and evaluated their antifungal activity against various pathogens, demonstrating their potential use in combating fungal infections (Zhou et al., 2013).
Antimicrobial Activity of Novel Benzimidazole Derivatives : Krishnanjaneyulu et al. (2014) synthesized novel benzimidazole derivatives and investigated their antibacterial and antifungal properties, further emphasizing the antimicrobial potential of these compounds (Krishnanjaneyulu et al., 2014).
Future Directions
Benzimidazole derivatives, such as 1-Propyl-1H-benzoimidazol-5-ylamine, have shown promising pharmacological properties, and there is ongoing research into their potential applications . Future directions may include further exploration of their biological activities and the development of new drugs based on the benzimidazole structure .
properties
IUPAC Name |
1-propylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUWPDHPVBCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301055 | |
| Record name | 1-Propyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-benzoimidazol-5-ylamine | |
CAS RN |
177843-27-5 | |
| Record name | 1-Propyl-1H-benzimidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

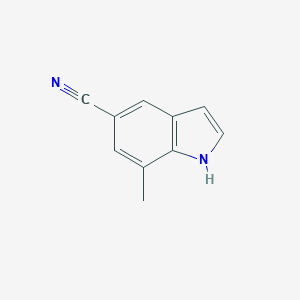
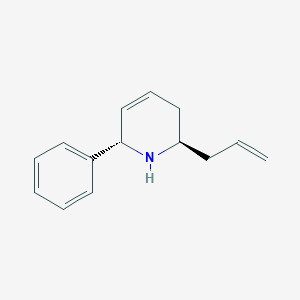
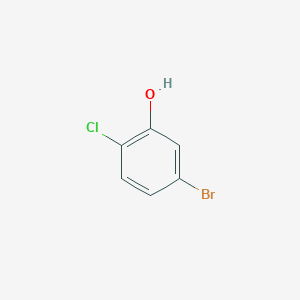
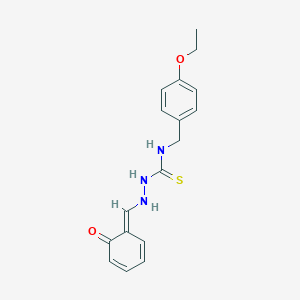
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
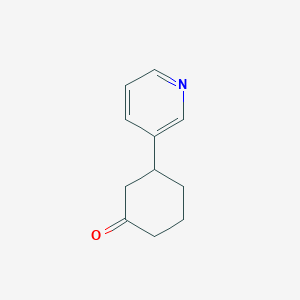
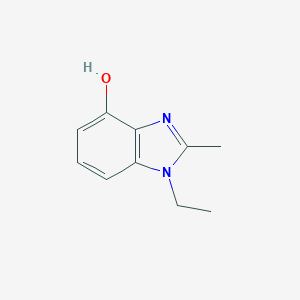
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
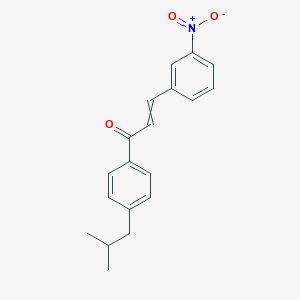
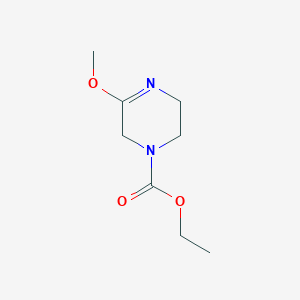

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
